molecular formula C11H12O2 B1424260 3-(2,3-Dihydro-1-benzofuran-5-YL)propanal CAS No. 1057670-88-8

3-(2,3-Dihydro-1-benzofuran-5-YL)propanal

Cat. No. B1424260
M. Wt: 176.21 g/mol
InChI Key: YEKHOGAHZACYAD-UHFFFAOYSA-N
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Description

“3-(2,3-Dihydro-1-benzofuran-5-YL)propanal” is a chemical compound with the CAS Number: 1057670-88-8 . It has a molecular weight of 176.22 and its IUPAC name is 3-(2,3-dihydro-1-benzofuran-5-yl)propanal . The compound is stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “3-(2,3-Dihydro-1-benzofuran-5-YL)propanal” is 1S/C11H12O2/c12-6-1-2-9-3-4-11-10 (8-9)5-7-13-11/h3-4,6,8H,1-2,5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“3-(2,3-Dihydro-1-benzofuran-5-YL)propanal” has a predicted boiling point of 287.3±9.0 °C and a predicted density of 1.128±0.06 g/cm3 . It is in the form of an oil .

Scientific Research Applications

Antiproliferative Activity

Research has highlighted the potential of benzofuran derivatives in combating various cancer cell lines. For instance, novel neolignans and benzofuran compounds isolated from traditional Chinese medicine have shown significant antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines, suggesting their potential as therapeutic agents in cancer treatment (Xinhua Ma et al., 2017).

Synthesis and Coordination Reactions

Benzofuran derivatives have been synthesized and evaluated for their coordination properties, which are crucial for developing new materials with specific magnetic, electronic, or optical properties. For example, synthesis and coordination reactions of benzofuro[3,2-c]pyridine derivatives have been explored, showcasing their potential in creating complexes with metals like copper and cobalt, which could have applications in material science and catalysis (S. C. Mojumdar et al., 2009).

Material Science Applications

The development of methacrylate polymers bearing chalcone side groups from benzofuran derivatives exemplifies the compound's application in creating advanced materials. These materials have been studied for their dielectric and thermal properties, indicating their potential use in electronic devices (T. Çelik and M. Coskun, 2018).

Antimicrobial and Antioxidant Properties

Functionalized benzofuran scaffolds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies are vital for discovering new compounds that could lead to the development of novel antimicrobial and antioxidant agents (J. Rangaswamy et al., 2017).

Antiamnestic and Antihypoxic Activities

Investigations into the cognitive-enhancing effects of benzofuran derivatives have shown promising results in reversing amnesia and protecting against hypoxia in mice models. These findings suggest potential therapeutic applications for conditions associated with cognitive impairments and oxygen deprivation (S. Ono et al., 1995).

Safety And Hazards

The compound is associated with several hazard statements including H315, H317, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for “3-(2,3-Dihydro-1-benzofuran-5-YL)propanal” are not mentioned in the available resources, benzofuran derivatives have shown significant potential in medical research, particularly in the development of anticancer agents . This suggests that “3-(2,3-Dihydro-1-benzofuran-5-YL)propanal” and related compounds may have potential applications in medicinal chemistry and drug development.

properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,6,8H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKHOGAHZACYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1-benzofuran-5-YL)propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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